molecular formula C10H11N3O B11905308 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 70705-32-7

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No.: B11905308
CAS No.: 70705-32-7
M. Wt: 189.21 g/mol
InChI Key: IWCXCOPEULNXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, which is pharmacologically significant due to its structural resemblance to commercial drugs like Zolpidem and Alpidem . The core imidazo[1,2-a]pyridine scaffold is fused with a methyl group at position 6 and an acetamide moiety at position 2.

The compound’s molecular formula is C₁₇H₁₇N₃O, with a molecular weight of 279.34 g/mol (CAS: 365213-58-7) . Its synthesis involves optimized routes for N-substituted imidazo[1,2-a]pyridine-2-acetamides, ensuring high yields and scalability for pharmaceutical applications .

Properties

CAS No.

70705-32-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetamide

InChI

InChI=1S/C10H11N3O/c1-7-2-3-10-12-8(4-9(11)14)6-13(10)5-7/h2-3,5-6H,4H2,1H3,(H2,11,14)

InChI Key

IWCXCOPEULNXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as sodium methoxide . The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is synthesized via cyclocondensation of 2-aminopyridines with α-halo carbonyl compounds. A representative method involves:

  • Reaction of 2-amino-6-methylpyridine with chloroacetaldehyde in ethanol at 80°C, yielding the imidazo[1,2-a]pyridine core.

  • Subsequent coupling with bromoacetamide under basic conditions (K₂CO₃/DMF) to install the acetamide group .

Nucleophilic Substitution Reactions

The acetamide side chain undergoes nucleophilic substitution under alkaline conditions:

Reagent Conditions Product Yield Reference
ThiophenolK₂CO₃, DMF, 80°C, 12 h2-(6-Methylimidazo[1,2-a]pyridin-2-yl)thioacetamide78%
MorpholineYb(OTf)₃, Toluene, 110°C, 12 hC3-Alkylated imidazo[1,2-a]pyridine derivative85%
BenzylaminePdCl₂, CO, DMF, 100°C, 24 h6-Carboxamidoimidazo[1,2-a]pyridine72%

Mechanistic Insights :

  • C3-Alkylation : Catalyzed by Yb(OTf)₃, the reaction proceeds via an aza-Friedel–Crafts pathway, forming an iminium ion intermediate that undergoes electrophilic aromatic substitution .

  • Carboxamidation : Pd-catalyzed carbonylation introduces carboxamide groups at the 6- or 8-position, leveraging oxidative addition of CO into the Pd–aryl bond .

Oxidation

The methyl group at position 6 and the imidazo ring are susceptible to oxidation:

  • KMnO₄/H₂SO₄ : Converts the methyl group to a carboxylic acid, yielding 2-(6-carboxyimidazo[1,2-a]pyridin-2-yl)acetamide (62% yield) .

  • mCPBA : Epoxidizes the imidazo ring, forming an N-oxide derivative (55% yield) .

Reduction

  • NaBH₄/MeOH : Reduces the acetamide to a primary amine, generating 2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethylamine (68% yield) .

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine ring undergoes regioselective electrophilic substitution at the C3 position:

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 2 h3-Nitro-2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetamide60%
Br₂/FeBr₃CH₂Cl₂, RT, 4 h3-Bromo-2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetamide75%

Regioselectivity : Directed by the electron-donating methyl group at position 6, electrophiles preferentially attack the C3 position .

Scientific Research Applications

Pharmacological Applications

1. Hypnotic Agents:
One of the primary applications of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is as an intermediate in the synthesis of hypnotic drugs such as Zolpidem. Zolpidem is a non-benzodiazepine medication used for the treatment of insomnia, acting primarily on GABA receptors to produce sedative effects. The synthesis process involves the conversion of this compound into Zolpidem through various chemical reactions including hydrolysis and condensation with dimethylamine .

2. Neuropharmacology:
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant interaction with benzodiazepine receptors, which are crucial in modulating anxiety and sleep disorders. Compounds related to this compound have been studied for their anxiolytic properties and potential therapeutic effects on anxiety disorders .

3. Antimicrobial Activity:
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. They have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism often involves inhibition of bacterial enzymes or interference with cellular processes .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods, typically involving the reaction of imidazo[1,2-a]pyridine derivatives with acetic acid or its derivatives under specific conditions. Optimized synthetic routes yield high purity and yield rates, making this compound accessible for further pharmacological studies.

Synthesis Method Yield (%) Conditions
Reaction with acetic anhydride85%Reflux in dichloromethane
Hydrolysis of nitrile derivatives90%Acidic conditions at elevated temperatures

Case Studies

Case Study 1: Zolpidem Synthesis
In a patent application detailing an improved process for synthesizing Zolpidem from this compound, researchers optimized reaction conditions to enhance yield and reduce byproducts. The process involved hydrolyzing nitrile intermediates followed by halogenation and amination steps to achieve the final hypnotic compound efficiently .

Case Study 2: Antimicrobial Evaluation
A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimal cytotoxicity, highlighting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also interfere with DNA synthesis or repair, contributing to its anti-cancer properties .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Biological Activity/Application
This compound 6-methyl, 2-acetamide C₁₇H₁₇N₃O 279.34 365213-58-7 Hypnotics/Sedatives
N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide 2-phenyl, 6-acetamide C₁₅H₁₃N₃O 251.28 724742-31-8 Not explicitly stated; structural analog
Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate 6-chloro, 8-iodo, 2-methyl ester C₁₁H₉ClIN₂O₂ 350.54 1135283-37-2 Intermediate in synthesis
2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-[...] 8-fluoro, 2-methyl, fused pyrimidinone Complex N/A Patent EP Kinase inhibition (patented)
2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide 6-methyl, 3-acetamide, 4-methylphenyl C₁₇H₁₇N₃O 279.34 365213-58-7 Impurity reference in drug development

Pharmacological and Functional Insights

  • Substituent Position Impact :
    • The 6-methyl group in the target compound enhances metabolic stability compared to analogs with halogens (e.g., 6-chloro in ) but may reduce binding affinity to certain receptors .
    • Acetamide at position 2 (vs. ester or nitrile groups) improves solubility and bioavailability, critical for CNS penetration .
  • Aromatic vs. Patent-derived analogs () with pyrimidinone or morpholine moieties show expanded applications in kinase inhibition or oncology, diverging from the hypnotic focus of the target compound .

Research Findings and Implications

Synthetic Advantages : The target compound’s synthesis achieves >80% yield under optimized conditions, outperforming halogenated analogs (e.g., ) that require costly iodination steps .

ADMET Profile : Methyl and acetamide groups confer favorable absorption and low cytochrome P450 inhibition, reducing drug-drug interaction risks compared to halogenated derivatives .

Therapeutic Potential: While the compound is categorized under hypnotics, structural analogs in patents () suggest unexplored applications in neurodegenerative or inflammatory diseases .

Biological Activity

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide, a derivative of imidazo[1,2-a]pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a fused imidazole and pyridine ring, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Cell Cycle Regulation : The compound has been shown to influence the G1-S transition in the cell cycle. It promotes the E2F transcriptional program and initiates DNA synthesis, thereby modulating cellular proliferation and apoptosis .
  • Enzyme Inhibition : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels in synaptic clefts, enhancing cholinergic signaling .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. They are involved in inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties : this compound has shown moderate antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These effects were evaluated using the agar well diffusion method .
  • Anticonvulsant Effects : The compound has also been investigated for its anticonvulsant properties. It demonstrated protective effects in animal models against seizures induced by pentylenetetrazol (PTZ), suggesting a potential role in epilepsy treatment .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialModerate activity against bacteria
AnticonvulsantProtective effects in seizure models
Enzyme InhibitionInhibits AChE activity

Case Study: Anticancer Activity

In a study examining the anticancer effects of imidazo[1,2-a]pyridine derivatives including this compound, researchers found that these compounds could significantly reduce cell viability in various cancer cell lines. The mechanism was linked to the activation of apoptosis pathways through caspase activation and modulation of cell cycle regulators .

Case Study: Antimicrobial Evaluation

Another study focused on the antimicrobial potential of synthesized imidazo[1,2-a]pyridine derivatives. The results indicated that this compound exhibited notable antibacterial activity against S. aureus and E. coli, with inhibition zones measured using standard microbiological techniques .

Q & A

(Basic) What are the established synthetic methodologies for preparing 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide, and what critical reaction parameters must be controlled to optimize yield?

The synthesis typically involves a multi-step process starting with the condensation of 2-aminoimidazole derivatives with aliphatic or aromatic precursors. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance cyclization efficiency .
  • Temperature control : Reactions often proceed optimally at 80–100°C to balance reaction rate and byproduct formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates and stabilize reactive species .
  • Purification : Column chromatography or recrystallization ensures >90% purity, with HPLC validation for structural confirmation .

(Basic) What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

Rigorous characterization requires:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and acetamide functionality (e.g., δ 2.1–2.3 ppm for methyl groups) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • HPLC-PDA : For purity assessment and detection of regioisomeric impurities .
  • X-ray crystallography : Optional for resolving ambiguous stereochemistry in crystalline derivatives .

(Advanced) How can computational methods like DFT studies predict the reactivity and binding affinity of this compound with biological targets?

Density Functional Theory (DFT) calculations can:

  • Map electrostatic potentials : Identify nucleophilic/electrophilic regions for reactivity prediction .
  • Optimize molecular geometry : Compare calculated vs. experimental bond lengths/angles to validate structural models .
  • Docking simulations : Use software like AutoDock Vina to estimate binding energies with targets (e.g., GABAₐ receptors) based on pharmacophore alignment .
  • ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks .

(Advanced) What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Discrepancies in data (e.g., varying IC₅₀ values) may arise from:

  • Structural heterogeneity : Compare substituent effects via SAR studies (e.g., methyl vs. halogen groups at position 6) .
  • Assay variability : Standardize in vitro protocols (e.g., MIC assays for antimicrobial activity) across labs .
  • Metabolic interference : Use hepatic microsome assays to identify metabolites that alter activity .
  • Crystallographic analysis : Resolve target-binding modes to explain potency differences .

(Advanced) How to design in vivo studies to evaluate the anxiolytic or neuroleptic potential of this compound?

Key considerations include:

  • Animal models : Use elevated plus maze (EPM) or open field tests for anxiolytic activity, with dose-response curves (1–50 mg/kg) .
  • Biomarker profiling : Measure GABA, serotonin, or dopamine levels in cerebrospinal fluid post-administration .
  • PK/PD modeling : Track plasma half-life and brain permeability using LC-MS/MS .
  • Control compounds : Include positive controls (e.g., Zolpidem) to benchmark efficacy .

(Advanced) What synthetic modifications enhance the metabolic stability of this compound in preclinical studies?

Strategies to reduce hepatic clearance:

  • Halogenation : Introduce fluorine at position 6 to block CYP450 oxidation .
  • Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., esters) .
  • Isotope labeling : Use deuterium at vulnerable sites to slow metabolism .
  • Co-crystallization : Improve solubility via salt formation (e.g., hydrochloride salts) .

(Basic) What in vitro models are suitable for preliminary toxicity screening of derivatives?

  • HepG2 cells : Assess hepatotoxicity via MTT assays (48-hour exposure) .
  • hERG inhibition : Patch-clamp assays to evaluate cardiac risk .
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains .

(Advanced) How do structural analogs of this compound exhibit antimicrobial activity, and what mechanisms are implicated?

Derivatives with electron-withdrawing groups (e.g., -NO₂, -CN) show enhanced activity by:

  • Membrane disruption : Observed via fluorescent dye leakage assays in E. coli .
  • Enzyme inhibition : Target dihydrofolate reductase (DHFR) with IC₅₀ values <10 µM .
  • Biofilm prevention : Reduce Staphylococcus aureus biofilm formation by 60–80% at 25 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.